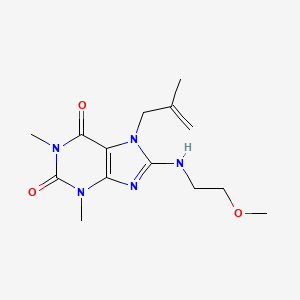

8-(2-Methoxyethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione

Description

Properties

IUPAC Name |

8-(2-methoxyethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O3/c1-9(2)8-19-10-11(16-13(19)15-6-7-22-5)17(3)14(21)18(4)12(10)20/h1,6-8H2,2-5H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTKFIVJFWWGHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1NCCOC)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-(2-Methoxyethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a complex organic compound belonging to the purine class, characterized by its unique structure which includes a purine base modified by various functional groups. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 355.414 g/mol. Its structure features multiple nitrogen atoms and a purine backbone, which are indicative of significant biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, it has shown cytotoxic effects against breast cancer cells in vitro.

- Anti-inflammatory Effects : The compound has been associated with the modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Neuroprotective Properties : There are indications that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Adenosine Receptors : The purine structure allows it to bind to adenosine receptors, influencing numerous physiological processes including neurotransmission and immune response.

- Enzymatic Modulation : It may act as an inhibitor or modulator of specific enzymes involved in nucleotide metabolism, which can affect cell proliferation and apoptosis.

- Signal Transduction Pathways : The compound's interactions with signaling pathways such as MAPK and PI3K/Akt have been observed, indicating its potential role in regulating cell survival and growth.

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antitumor | Inhibits growth in breast cancer cell lines | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Neuroprotective | Protects neuronal cells from oxidative stress |

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Animal Models : In a murine model of inflammation, administration of the compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 8-substituted purine-2,6-diones, which exhibit diverse biological activities. Below is a systematic comparison with structurally or functionally related derivatives:

Table 1: Structural and Functional Comparison

Notes to Table 1:

- *Biological activities for the target compound are inferred based on structural analogs.

- †Metabolic stability is hypothesized due to the absence of labile groups (e.g., ester in compound 2, ).

- ‡The 2-methoxyethylamino group may mimic morpholine/piperazine derivatives (), which interact with α-adrenoreceptors.

- §Long alkyl chains (e.g., hexylamino) often reduce metabolic stability due to increased lipophilicity and CYP450 susceptibility .

Key Findings from Comparative Analysis

Structural Flexibility and Activity: The target compound’s 2-methylprop-2-enyl group at position 7 enhances lipophilicity compared to 7-(3-chloroalkyl) or 7-(carboxylic/ester) analogs (). This may improve membrane permeability but reduce aqueous solubility. The 2-methoxyethylamino group at position 8 balances hydrophilicity and flexibility, contrasting with rigid morpholine () or bulky benzylamino () substituents. This could optimize receptor binding without excessive metabolic lability .

Biological Activity: Anti-inflammatory Potential: 8-Methoxy derivatives () reduce TNF-α and neutrophil infiltration, suggesting the target compound may share this mechanism. However, its amino group may enhance potency compared to methoxy analogs . Cardiovascular Effects: Compounds with 8-alkylamino groups (e.g., 8-(2-morpholin-4-yl-ethylamino)) exhibit antiarrhythmic and hypotensive activity (). The target’s 2-methoxyethylamino group may similarly modulate α-adrenoreceptors but with distinct selectivity .

Contradictions and Limitations

- Receptor Specificity: Alkylamino derivatives () show α-adrenoreceptor affinity, but the target’s methoxyethylamino group may alter binding kinetics compared to morpholine or benzylamino groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.